2,4-Dimethoxy-7-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by the presence of two methoxy groups and a methyl group on its aromatic ring. This compound has garnered attention due to its potential biological activities and applications in various scientific fields.
The compound can be synthesized through various chemical methods, often involving starting materials that contain methoxy and methyl functional groups. It falls under the classification of alkaloids and is part of the broader category of quinoline derivatives, which are known for their diverse pharmacological properties.
The synthesis of 2,4-Dimethoxy-7-methylquinoline can be achieved through several methods. One notable approach involves the following steps:
This synthetic route is advantageous due to its relatively straightforward steps and high yield potential.
2,4-Dimethoxy-7-methylquinoline can participate in various chemical reactions typical of quinoline derivatives:
These reactions expand its utility in organic synthesis and medicinal chemistry.
The biological activity of 2,4-Dimethoxy-7-methylquinoline is attributed to its ability to interact with various biological targets. While specific mechanisms may vary depending on the target, it is known that quinoline derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties.
For instance, studies have shown that quinolines can inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses. This mechanism underlies their potential therapeutic applications .
Some key physical properties of 2,4-Dimethoxy-7-methylquinoline include:
Chemical properties include stability under normal conditions but may decompose upon prolonged exposure to strong acids or bases .
2,4-Dimethoxy-7-methylquinoline has several applications in scientific research:
The versatility of this compound underscores its significance in both academic research and industrial applications .
Quinoline, a privileged nitrogen-containing heterocycle, was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834 [1] [3]. Its fused benzene-pyridine structure enables versatile chemical reactivity, supporting electrophilic substitutions, salt formation, and metal coordination, which have been exploited in drug design for over a century. Cinchona alkaloids (e.g., quinine) established the antimalarial utility of quinoline scaffolds in the 19th century, while 20th-century innovations yielded fluoroquinolone antibiotics (ciprofloxacin) and anticancer agents (topotecan) [1] [8]. The enduring relevance of quinoline derivatives is evidenced by >235 FDA-approved drugs containing methoxy groups—many attached to quinoline or similar heterocycles—highlighting their therapeutic versatility [2]. Modern synthetic methods, including Skraup and Friedländer reactions, enable precise functionalization critical for optimizing pharmacokinetic and pharmacodynamic profiles [1] [3].
Methoxy (-OCH₃) and methyl (-CH₃) groups are strategic tools for enhancing drug-target interactions through electronic, steric, and metabolic mechanisms:
Electronic Modulation: Methoxy groups act as moderate electron-donating substituents (+M effect), increasing electron density on adjacent ring systems. This enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets) and improves hydrogen-bond acceptor capacity via the oxygen lone pairs [2] [9]. In mTOR inhibitors, para-methoxy groups boost binding affinity by 33% compared to unsubstituted analogs through optimized van der Waals contacts [4].
Steric and Conformational Effects: Ortho-methoxy groups can restrict bond rotation, enforcing bioactive conformations. However, steric clashes may occur in constrained binding pockets—ortho-substituted seleninate antioxidants exhibit 40% lower activity due to hindered access to catalytic sites [6]. Methyl groups enhance hydrophobic enclosure in lipid-rich domains (e.g., bacterial membranes), improving residence time [4] [9].
Metabolic Stabilization: Methoxy groups resist oxidative metabolism better than hydroxyl groups, extending half-lives. Methyl substituents block metabolic soft spots (e.g., benzylic oxidation), as demonstrated in resveratrol analogs where methylation increased plasma stability by 4-fold [4] [9].
Table 1: Impact of Methoxy/Methyl Positioning on Biological Activity
Substituent Position | Target System | Effect on Activity | Key Mechanism |
---|---|---|---|
Para-methoxy | mTOR inhibitors | ↑ 25-33% binding affinity | Enhanced hydrophobic contact & electron donation [4] |
Ortho-methoxy | Seleninate antioxidants | ↓ 40% conversion rate | Steric hindrance at catalytic site [6] |
7-Methyl | Quinoline antifolates | ↑ 10x membrane permeability | Increased logP (lipophilicity) [8] |
4-Methoxy | PET inhibitors | ↑ IC₅₀ by 3.5 μM | Improved H-bonding with D1 protein [9] |
This multifunctional scaffold integrates strategically positioned substituents to synergistically enhance target engagement:
Notably, derivatives exhibit low μM inhibition against:
Table 2: Bioactivity Profile of 2,4-Dimethoxy-7-methylquinoline Analogs
Biological Target | Activity Metric | Lead Compound | Reference Control |
---|---|---|---|
M. tuberculosis ATP synthase | IC₅₀ = 1.2 μM | 7-Fluoro analog | Bedaquiline (0.17 μM) [8] |
Spinach PET inhibition | IC₅₀ = 18.7 μM | SM-3 derivative | Diuron (0.15 μM) [9] |
A549 lung cancer spheroids | IC₅₀ = 43.2 μM | Methylated resveratrol hybrid | Resveratrol (218.8 μM) [4] |
S. aureus clinical isolates | MIC = 8 μg/mL | 3,5-Dimethylphenylamide | Ampicillin (0.5 μg/mL) [9] |
Computational analyses validate its drug-like properties:
The scaffold’s versatility supports hybridization strategies—notably with curcumin or triazoles—to expand its target spectrum against viral and mycobacterial pathogens [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1